Cas no 116170-97-9 (4-amino-5-benzoyl-2-(ethylsulfanyl)thiophene-3-carbonitrile)

4-Amino-5-benzoyl-2-(ethylsulfanyl)thiophene-3-carbonitrile is a heterocyclic organic compound featuring a thiophene core substituted with an amino group, a benzoyl moiety, an ethylsulfanyl group, and a nitrile functionality. This multifunctional structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both electron-donating (amino) and electron-withdrawing (carbonitrile) groups enhances its reactivity in cyclization and condensation reactions. Its ethylsulfanyl group further contributes to its utility in cross-coupling reactions. The compound’s well-defined molecular architecture allows for precise modifications, making it a versatile building block for constructing complex heterocyclic systems with potential biological activity.
4-amino-5-benzoyl-2-(ethylsulfanyl)thiophene-3-carbonitrile structure
116170-97-9 structure
Product Name:4-amino-5-benzoyl-2-(ethylsulfanyl)thiophene-3-carbonitrile
CAS No:116170-97-9
MF:C14H12N2OS2
MW:288.387880325317
MDL:MFCD00430026
CID:4574338
Update Time:2025-05-23

4-amino-5-benzoyl-2-(ethylsulfanyl)thiophene-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-AMINO-5-BENZOYL-2-(ETHYLSULFANYL)-3-THIOPHENECARBONITRILE
    • 4-amino-5-benzoyl-2-(ethylsulfanyl)thiophene-3-carbonitrile
    • 3-Thiophenecarbonitrile, 4-amino-5-benzoyl-2-(ethylthio)-
    • MDL: MFCD00430026
    • Inchi: 1S/C14H12N2OS2/c1-2-18-14-10(8-15)11(16)13(19-14)12(17)9-6-4-3-5-7-9/h3-7H,2,16H2,1H3
    • InChI Key: RRQKNPMWRIIYLI-UHFFFAOYSA-N
    • SMILES: C1(SCC)SC(C(=O)C2=CC=CC=C2)=C(N)C=1C#N

4-amino-5-benzoyl-2-(ethylsulfanyl)thiophene-3-carbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB301010-500 mg
4-Amino-5-benzoyl-2-(ethylsulfanyl)-3-thiophenecarbonitrile, 90%; .
116170-97-9 90%
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€678.60 2023-04-26
abcr
AB301010-1 g
4-Amino-5-benzoyl-2-(ethylsulfanyl)-3-thiophenecarbonitrile, 90%; .
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abcr
AB301010-1g
4-Amino-5-benzoyl-2-(ethylsulfanyl)-3-thiophenecarbonitrile, 90%; .
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SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
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4-amino-5-benzoyl-2-(ethylsulfanyl)thiophene-3-carbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:116170-97-9)4-amino-5-benzoyl-2-(ethylsulfanyl)thiophene-3-carbonitrile
Order Number:A1107492
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:48
Price ($):550.0
Email:sales@amadischem.com

Additional information on 4-amino-5-benzoyl-2-(ethylsulfanyl)thiophene-3-carbonitrile

4-Amino-5-benzoyl-2-(ethylsulfanyl)thiophene-3-carbonitrile (CAS 116170-97-9): A Versatile Thiophene Derivative with Broad Applications

4-Amino-5-benzoyl-2-(ethylsulfanyl)thiophene-3-carbonitrile (CAS 116170-97-9) is a specialized thiophene derivative that has garnered significant attention in pharmaceutical and material science research. This compound, characterized by its unique amino, benzoyl, and ethylsulfanyl functional groups, serves as a key intermediate in the synthesis of various bioactive molecules and advanced materials. Its molecular structure, C14H12N2OS2, offers a versatile platform for chemical modifications, making it valuable for drug discovery and organic electronics.

The growing interest in heterocyclic compounds like 4-amino-5-benzoyl-2-(ethylsulfanyl)thiophene-3-carbonitrile stems from their diverse pharmacological properties. Researchers are actively exploring its potential as a building block for anticancer agents, antimicrobial drugs, and central nervous system (CNS) therapeutics. Recent studies highlight its role in modulating protein-protein interactions, a hot topic in targeted drug delivery systems. The compound's electron-rich thiophene core also makes it attractive for developing organic semiconductors used in flexible electronics and solar cells.

From a synthetic chemistry perspective, CAS 116170-97-9 demonstrates remarkable stability under various reaction conditions. Its carbonitrile group allows for facile conversion to carboxylic acids or amides, while the ethylsulfanyl moiety can participate in cross-coupling reactions. These features answer frequent search queries about "modifiable thiophene scaffolds" and "versatile pharmaceutical intermediates." The compound's melting point (typically 180-185°C) and solubility profile (soluble in DMSO, DMF; sparingly soluble in ethanol) make it practical for laboratory applications.

The pharmaceutical industry particularly values 4-amino-5-benzoyl-2-(ethylsulfanyl)thiophene-3-carbonitrile for its potential in kinase inhibitor development. With increasing searches for "next-generation kinase inhibitors" and "cancer treatment breakthroughs," this compound's ability to interact with ATP-binding pockets positions it as a promising candidate. Its benzoyl group enhances π-stacking interactions with target proteins, a property frequently discussed in structure-activity relationship (SAR) studies.

Material scientists have discovered innovative applications for CAS 116170-97-9 in organic electronics. The compound's conjugated system and electron-withdrawing groups contribute to charge transport properties, addressing popular queries about "high-performance organic semiconductors." Recent patents highlight its incorporation into OLED materials and photovoltaic devices, aligning with the global push for sustainable energy solutions. The thiophene-3-carbonitrile core particularly enhances electron affinity in these applications.

Quality control of 4-amino-5-benzoyl-2-(ethylsulfanyl)thiophene-3-carbonitrile typically involves HPLC (purity >98%) and comprehensive spectroscopic characterization (1H NMR, 13C NMR, MS). These analytical procedures respond to common search terms like "thiophene derivative characterization" and "pharmaceutical intermediate testing." The compound's stability under standard storage conditions (room temperature, protected from light) ensures reliable performance in research settings.

Environmental and safety considerations for CAS 116170-97-9 follow standard laboratory protocols. While not classified as hazardous, proper handling with gloves and eye protection is recommended, addressing frequently asked questions about "chemical safety in research laboratories." The compound's environmental fate has been studied in the context of green chemistry principles, particularly regarding biodegradation pathways of thiophene-containing compounds.

The market for 4-amino-5-benzoyl-2-(ethylsulfanyl)thiophene-3-carbonitrile reflects growing demand from both pharmaceutical and material science sectors. Current pricing trends and availability data respond to commercial queries about "specialty chemical suppliers" and "research chemical procurement." Several manufacturers offer custom synthesis services for derivatives, catering to the need for "tailored heterocyclic compounds" in drug discovery programs.

Future research directions for CAS 116170-97-9 include exploring its potential in bioconjugation chemistry and proteolysis-targeting chimeras (PROTACs) - two rapidly evolving areas in medicinal chemistry. The compound's multifunctional nature makes it suitable for developing multitarget drugs, a trending topic in pharmaceutical research. Additionally, its application in bioimaging probes is being investigated, responding to increasing interest in "theranostic agents."

In conclusion, 4-amino-5-benzoyl-2-(ethylsulfanyl)thiophene-3-carbonitrile represents a versatile chemical entity with significant potential across multiple scientific disciplines. Its unique structural features and adaptable chemistry continue to inspire innovations in drug development and advanced materials, making it a valuable subject for ongoing research and commercial applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:116170-97-9)4-amino-5-benzoyl-2-(ethylsulfanyl)thiophene-3-carbonitrile
A1107492
Purity:99%
Quantity:1g
Price ($):550.0
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